molecular formula C18H14Cl2N2O2 B3515844 5,7-dichloro-8-quinolinyl methyl(4-methylphenyl)carbamate

5,7-dichloro-8-quinolinyl methyl(4-methylphenyl)carbamate

Cat. No.: B3515844
M. Wt: 361.2 g/mol
InChI Key: RSUZVRGTTOTUFO-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative of a dichloroquinoline. Carbamates are organic compounds derived from carbamic acid and are often used in pesticides and pharmaceuticals . Quinolines are aromatic compounds with a two-ring structure, often used in the manufacture of dyes, pharmaceuticals, and disinfectants .


Molecular Structure Analysis

The molecular structure would likely consist of a quinoline ring system with two chlorine atoms at the 5 and 7 positions, and a carbamate group attached to the 8 position. The carbamate would consist of a carbonyl (C=O) group and an amine (NH2) group, with the amine attached to a 4-methylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. Factors such as the positions of the chlorine atoms and the nature of the carbamate group would influence properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a pesticide, it might inhibit the action of certain enzymes in the target organism .

Safety and Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. In general, carbamates can be toxic if ingested or inhaled, and can cause irritation if they come into contact with the skin or eyes .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it has useful properties as a pesticide or pharmaceutical, for example, further studies could be done to optimize its synthesis, improve its efficacy, or reduce its toxicity .

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) N-methyl-N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-5-7-12(8-6-11)22(2)18(23)24-17-15(20)10-14(19)13-4-3-9-21-16(13)17/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUZVRGTTOTUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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